Cas no 1910-47-0 ((2R)-3-hydroxy-2-methylpropanoic acid)

(2R)-3-hydroxy-2-methylpropanoic acid is a chiral hydroxy acid featuring a stereocenter at the C-2 position, imparting distinct biochemical and synthetic utility. Its structure combines a hydroxyl group at the β-position and a methyl substituent adjacent to the carboxylic acid, enabling applications in asymmetric synthesis and pharmaceutical intermediates. The (R)-configuration enhances selectivity in enantioselective reactions, making it valuable for producing optically active compounds. Its polarity and functional group compatibility facilitate derivatization for fine chemicals or bioactive molecules. High purity grades ensure reproducibility in research and industrial processes. The compound’s stability under standard conditions further supports its use in organic and medicinal chemistry workflows.
(2R)-3-hydroxy-2-methylpropanoic acid structure
1910-47-0 structure
Product Name:(2R)-3-hydroxy-2-methylpropanoic acid
CAS No:1910-47-0
MF:C4H8O3
MW:104.104521751404
MDL:MFCD06656409
CID:42173
PubChem ID:11217234
Update Time:2025-05-20

(2R)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Hydroxy-2-methylpropanoic acid
    • (R)-2-HYDROXYMETHYLPROPANOIC ACID
    • (R)-3-Hydroxy-2-Methylpropionic Acid
    • (R)-3-Hydroxyisobutyric acid
    • 2-hydroxymethylpropionic acid
    • 3-hydroxy-2-methylpropionate
    • 3-hydroxyisobutyric acid
    • D-b-Hydroxyisobutyrate
    • oxy-isobutyric acid
    • PubChem14230
    • R-b-Hydroxyisobutyrate
    • Hydracrylicacid, 2-methyl-, (R)- (8CI)
    • Propanoic acid, 3-hydroxy-2-methyl-, (R)-
    • D-(-)-3-Hydroxyisobutyric acid
    • D-b-Hydroxyisobutyric acid
    • R-b-Hydroxyisobutyric acid
    • (2R)-3-hydroxy-2-methylpropanoic acid
    • FD6004
    • HIU
    • (R)-3-hydroxy-2-methylpropanoicacid
    • 2-methyl-(R)-Hydracrylic acid
    • D-beta-Hydroxyisobutyric acid
    • DTXSID00940694
    • 3-Hydroxyisobutyric acid, (R)-
    • R-beta-Hydroxyisobutyrate
    • D-.BETA.-HYDROXYISOBUTYRIC ACID
    • (r)-beta-hydroxy-isobutyric acid
    • LMFA01050382
    • Hydracrylic acid, 2-methyl-, (R)-
    • Q27461109
    • AS-49261
    • AC-9519
    • HY-113108
    • (R)-3-Hydroxy-2-methylpropionate
    • CS-0059595
    • DBXBTMSZEOQQDU-GSVOUGTGSA-N
    • Propanoic acid, 3-hydroxy-2-methyl-, (2R)-
    • UNII-Y76AVU7W7K
    • (2R)-2-methyl-3-hydroxypropionic acid
    • 2-methyl-(R)-Hydracrylate
    • D-(-)-3-Hydroxyisobutyrate
    • delta-beta-Hydroxyisobutyrate
    • AKOS016842976
    • R-beta-Hydroxyisobutyric acid
    • SCHEMBL791884
    • Y76AVU7W7K
    • MFCD06656409
    • delta-beta-Hydroxyisobutyric acid
    • (R)-3-Hydroxy-2-methyl-propionic acid
    • 2R-methyl-3-hydroxy-propanoic acid
    • delta-(-)-3-Hydroxyisobutyrate
    • CHEBI:195651
    • 1910-47-0
    • 3R-hydroxy-isobutyric acid
    • delta-(-)-3-Hydroxyisobutyric acid
    • A4216
    • DB-002329
    • MDL: MFCD06656409
    • Inchi: 1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
    • InChI Key: DBXBTMSZEOQQDU-GSVOUGTGSA-N
    • SMILES: OC[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 104.04734
  • Monoisotopic Mass: 104.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.195
  • Melting Point: 125 °C
  • Boiling Point: 252.9°Cat760mmHg
  • Flash Point: 121°C
  • Refractive Index: 1.455
  • PSA: 57.53
  • LogP: -0.30060
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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(2R)-3-hydroxy-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1910-47-0)(2R)-3-hydroxy-2-methylpropanoic acid
Order Number:A4216
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):169.0/458.0
Email:sales@amadischem.com

Additional information on (2R)-3-hydroxy-2-methylpropanoic acid

Introduction to (2R)-3-hydroxy-2-methylpropanoic Acid and Its Significance in Modern Research

The compound with the CAS number 1910-47-0 is a derivative of a simple organic acid, specifically identified as (2R)-3-hydroxy-2-methylpropanoic acid. This compound, characterized by its unique stereochemical configuration, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications and potential therapeutic benefits.

In recent years, the study of chiral compounds has become a cornerstone in the development of novel drugs and biochemical pathways. The stereochemistry of (2R)-3-hydroxy-2-methylpropanoic acid plays a crucial role in determining its biological activity. The (R) configuration at the second carbon atom contributes to its distinct interactions with biological targets, making it a valuable scaffold for drug design.

One of the most compelling aspects of this compound is its role in metabolic pathways. Research has shown that derivatives of (2R)-3-hydroxy-2-methylpropanoic acid can influence various metabolic processes, including energy production and biosynthesis. These findings have opened new avenues for investigating treatments for metabolic disorders such as diabetes and obesity.

The compound's structural properties also make it an excellent candidate for use in enzyme inhibition studies. By understanding how (2R)-3-hydroxy-2-methylpropanoic acid interacts with enzymes, researchers can develop more effective inhibitors for therapeutic purposes. For instance, studies have demonstrated its potential in inhibiting key enzymes involved in inflammation and oxidative stress, which are implicated in various chronic diseases.

Moreover, the synthesis of (2R)-3-hydroxy-2-methylpropanoic acid has been optimized through advanced chemical methodologies, ensuring high yields and purity. These advancements in synthetic chemistry have made it more accessible for large-scale production, facilitating further research and commercial applications.

In the realm of drug development, the unique properties of (2R)-3-hydroxy-2-methylpropanoic acid have led to its incorporation into several clinical trials. Preliminary results suggest that it may have significant therapeutic potential in treating conditions such as cardiovascular disease and neurodegenerative disorders. The compound's ability to modulate key biological pathways makes it a promising candidate for future pharmacological interventions.

The growing body of research on (2R)-3-hydroxy-2-methylpropanoic acid underscores its importance in modern science. As our understanding of its mechanisms of action continues to evolve, so too do the possibilities for its application in medicine and biotechnology. This compound exemplifies how a seemingly simple molecule can have profound implications across multiple fields.

Future studies are likely to explore additional derivatives of this compound to enhance their efficacy and reduce potential side effects. The combination of computational modeling and experimental validation will be crucial in this endeavor. By leveraging cutting-edge technologies, researchers can accelerate the discovery process and bring new treatments to market more quickly.

In conclusion, the compound with CAS number 1910-47-0, known as (2R)-3-hydroxy-2-methylpropanoic acid, represents a significant advancement in chemical biology and pharmaceutical research. Its unique stereochemical properties, metabolic influences, and potential therapeutic applications make it a cornerstone of modern scientific inquiry. As research continues to uncover new insights into this compound's capabilities, its impact on medicine and biotechnology is poised to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1910-47-0)(2R)-3-hydroxy-2-methylpropanoic acid
A4216
Purity:99%/99%
Quantity:250mg/1g
Price ($):169.0/458.0
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